Benzo[a]naphtho[8,1,2-cde]naphthacene
Overview
Description
Benzo[a]naphtho[8,1,2-cde]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C28H16 and a molecular weight of 352.4266 This compound is characterized by its complex structure, which includes multiple fused aromatic rings
Preparation Methods
The synthesis of Benzo[a]naphtho[8,1,2-cde]naphthacene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of naphthalene derivatives can be achieved through Friedel-Crafts alkylation or acylation reactions, followed by dehydrogenation steps to form the final polycyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Benzo[a]naphtho[8,1,2-cde]naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of partially hydrogenated derivatives.
Scientific Research Applications
Benzo[a]naphtho[8,1,2-cde]naphthacene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with various reagents.
Biology: Research on this compound includes its potential effects on biological systems, such as its interaction with DNA and proteins.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or its role in the development of certain diseases.
Mechanism of Action
The mechanism of action of Benzo[a]naphtho[8,1,2-cde]naphthacene involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate into DNA, potentially causing mutations or other genetic alterations. Additionally, it can interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Benzo[a]naphtho[8,1,2-cde]naphthacene can be compared with other polycyclic aromatic hydrocarbons, such as:
Benzo[a]pyrene: Known for its carcinogenic properties, it has a simpler structure compared to this compound.
Chrysene: Another polycyclic aromatic hydrocarbon with fewer fused rings, making it less complex.
Dibenz[a,h]anthracene: Similar in structure but with different ring fusion patterns, leading to distinct chemical properties.
This compound stands out due to its unique structure and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
heptacyclo[14.10.2.03,12.05,10.013,27.020,28.021,26]octacosa-1,3,5,7,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-22-10-4-3-9-21(22)23-11-5-8-17-12-13-24(25)28(26)27(17)23/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOPXRNZORJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC=C6C7=CC=CC(=C75)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172754 | |
Record name | Benzo(a)naphtho(8,1,2-cde)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192-70-1 | |
Record name | Benzo[a]naphtho[8,1,2-cde]naphthacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(e)naphtho(2,3-a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[e]naphtho[2,3-a]pyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(a)naphtho(8,1,2-cde)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(E)NAPHTHO(2,3-A)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8OBM0T9U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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